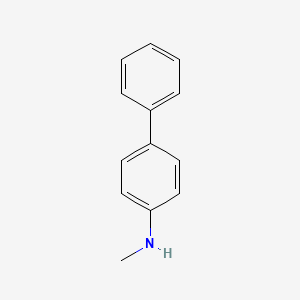

N-甲基-4-联苯胺

描述

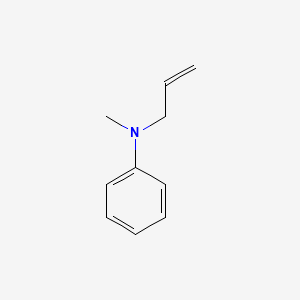

N-Methyl-4-biphenylamine is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has been studied for its properties .

Synthesis Analysis

The synthesis of N-Methyl-4-biphenylamine involves complex chemical reactions. A study on the synthesis of N-methylated polypeptides provides insight into the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis

The molecular structure of N-Methyl-4-biphenylamine consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Detailed structural analysis can be performed using various techniques such as X-ray crystallography .Chemical Reactions Analysis

N-Methyl-4-biphenylamine can participate in various chemical reactions. For instance, it can react with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Further studies are needed to fully understand the range of chemical reactions that N-Methyl-4-biphenylamine can undergo.Physical and Chemical Properties Analysis

N-Methyl-4-biphenylamine has a molecular weight of 183.249 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be obtained from specialized databases .科学研究应用

N-甲基-4-联苯胺:科学研究应用

分子动力学模拟: N-甲基-4-联苯胺用于开发生物分子系统模拟的分子力场。 这包括研究生物分子-配体复合物和自由能计算,这对理解分子相互作用和稳定性至关重要 .

基于结构的药物设计: 它在基于结构的药物设计中发挥作用,有助于改进 X 射线晶体复合物的精细化。 这种应用对于通过了解药物与其靶标之间的精确相互作用来设计新药和优化现有药物非常重要 .

有机合成: 在有机化学中,N-甲基-4-联苯胺对于硝基芳烃的化学选择性还原性 N-甲基化很重要。 此过程对于合成复杂的有机化合物同时保留敏感的官能团至关重要 .

药物合成: 虽然搜索结果中没有直接提到,但像 N-甲基-4-联苯胺这样的化合物可以作为药物合成的中间体,例如缬沙坦,一种用于治疗高血压的药物 .

安全和危害

未来方向

作用机制

Target of Action

N-Methyl-4-biphenylamine is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine is a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group . The primary target of N-Methyl-4-biphenylamine is likely to be similar to that of phenylamine, interacting with the delocalized electrons in the benzene ring .

Mode of Action

The mode of action of N-Methyl-4-biphenylamine involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . The lone pair overlaps with the delocalized ring electron system, increasing the electron density around the ring . This makes the ring much more reactive than it is in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Biochemical Pathways

It is known that phenylamine derivatives can impact dna and histone epigenetic modification . The donation of the nitrogen’s lone pair into the ring system could potentially affect these biochemical pathways .

Pharmacokinetics

It is known that phenylamine is slightly soluble in water . This could impact the absorption, distribution, metabolism, and excretion (ADME) properties of N-Methyl-4-biphenylamine, and thus its bioavailability.

Result of Action

It is known that phenylamine derivatives can cause dna damage, which is thought to be mediated by the formation of dna adducts . It is possible that N-Methyl-4-biphenylamine could have similar effects.

Action Environment

The action of N-Methyl-4-biphenylamine can be influenced by environmental factors. For example, phenylamine darkens rapidly on exposure to light and air . This could potentially affect the stability and efficacy of N-Methyl-4-biphenylamine.

生化分析

Biochemical Properties

It is known that phenylamine compounds, to which N-Methyl-4-biphenylamine belongs, interact with the delocalized electrons in the benzene ring . This interaction increases the electron density around the ring, making it more reactive . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Molecular Mechanism

It is known that the lone pair on the nitrogen atom of phenylamine compounds interacts with the delocalized electrons in the benzene ring This interaction could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJYDILAMMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187328 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-81-9 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

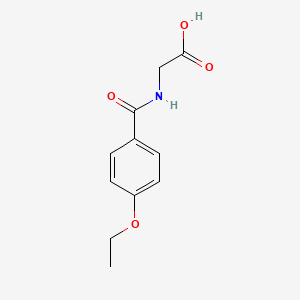

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)